5-n-Heptylpyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-heptyl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H18N2O2/c1-2-3-4-5-6-7-9-8-10(11(14)15)13-12-9/h8H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
FZURZXYYNJGSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=NN1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 5-position of the pyrazole ring significantly impacts properties such as melting point, solubility, and lipophilicity. Key comparisons include:
| Compound Name | 5-Position Substituent | Melting Point (°C) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| 5-n-Heptylpyrazole-3-carboxylic acid | n-Heptyl | Not reported | ~3.5 (estimated) | Carboxylic acid, long alkyl |
| 5-Methylpyrazole-3-carboxylic acid (U-19425) | Methyl | Not reported | ~0.9 | Carboxylic acid, methyl |
| 5-Phenyl-1H-pyrazole-3-carboxylic acid | Phenyl | Not reported | ~2.1 | Carboxylic acid, aryl |
| 5-Isobutyl-1H-pyrazole-3-carboxylic acid | Isobutyl | Not reported | ~2.8 | Carboxylic acid, branched alkyl |
| 5-(2-Furyl)-1-methylpyrazole-3-carboxylic acid | 2-Furyl | Not reported | ~1.7 | Carboxylic acid, heteroaryl |
- Melting Points : Aryl-substituted analogs (e.g., 5-phenyl derivatives) exhibit higher melting points (e.g., 171–183°C for compound 3b in ) due to crystalline packing, whereas long alkyl chains may reduce crystallinity .
Preparation Methods
Knorr Pyrazole Synthesis
The Knorr method, a classical route to pyrazoles, involves cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For 5-n-heptylpyrazole-3-carboxylic acid, a β-keto ester bearing a heptyl substituent is reacted with hydrazine hydrate under reflux.
Reaction Mechanism :
-
Formation of β-Keto Ester : Ethyl 4-n-heptylacetoacetate is synthesized via Claisen condensation between ethyl heptanoate and ethyl acetate in the presence of sodium ethoxide.
-
Cyclocondensation : The β-keto ester reacts with hydrazine hydrate, leading to cyclization and formation of the pyrazole ring. The ester group is subsequently hydrolyzed to a carboxylic acid using aqueous NaOH.
Optimization Insights :
-
Solvent : Ethanol or methanol improves solubility of intermediates.
-
Temperature : Reflux conditions (78–100°C) enhance reaction rates.
-
Yield : Typical yields range from 45–65%, with impurities arising from competing tautomerization.
Example Protocol :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl heptanoate, NaOEt | Reflux, 6 hr | 80% |
| 2 | Hydrazine hydrate | EtOH, reflux, 12 hr | 60% |
| 3 | 2M NaOH | 80°C, 4 hr | 95% |
Cyclocondensation of Hydrazines with Alkynones
Alkynones, synthesized via Sonogashira coupling, offer a route to regioselectively introduce substituents. For example, heptyl-substituted propiolic acid esters react with hydrazines to form 5-alkylpyrazoles.
Advantages :
-
Regioselectivity : Alkynones favor substitution at the α-position, directing the heptyl group to position 5.
-
Functional Group Tolerance : Compatible with ester and carboxylic acid groups.
Limitations :
Modern Techniques and Catalytic Methods
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling enables late-stage introduction of the heptyl group. A brominated pyrazole-3-carboxylic acid precursor reacts with heptylboronic acid under catalytic conditions.
Typical Conditions :
Challenges :
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation, reducing reaction times from hours to minutes. For instance, ethyl 4-n-heptylacetoacetate and hydrazine hydrate achieve 95% conversion in 20 minutes under microwave conditions.
Benefits :
Regioselective Alkylation Strategies
Directed Ortho-Metalation
Lithiation at position 5 is achieved using a directing group (e.g., trimethylsilyl). Subsequent quenching with heptyl iodide installs the alkyl chain.
Procedure :
-
Protect the carboxylic acid as a methyl ester.
-
Treat with LDA at −78°C to generate a lithiated intermediate.
-
Add heptyl iodide for alkylation.
Yield : 50–60%
Friedel-Crafts Alkylation
While uncommon for pyrazoles, AlCl₃-mediated alkylation has been reported for electron-rich heterocycles. The carboxylic acid group is first protected to prevent side reactions.
Limitations :
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Factor | Traditional Method | Catalytic Method |
|---|---|---|
| Raw Material Cost | Low | High |
| Catalyst Cost | None | $120/g (Pd) |
| Reaction Time | 18 hr | 6 hr |
| Overall Yield | 55% | 75% |
Preferred Route : Microwave-assisted Knorr synthesis balances cost and yield for large-scale production.
Environmental Impact
-
Waste Management : Pd catalysts require recycling to mitigate heavy metal pollution.
-
Solvent Recovery : Ethanol and DMF are distilled and reused.
Analytical Characterization
Spectroscopic Data
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